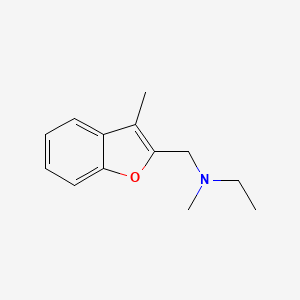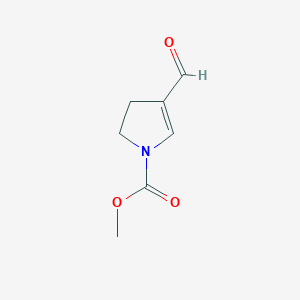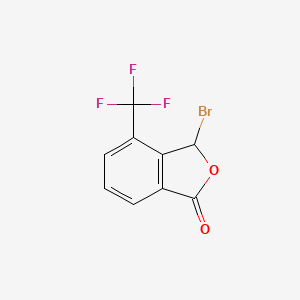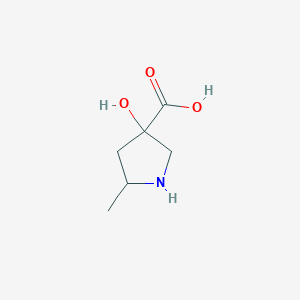amine](/img/structure/B12859666.png)
[3-(2,2-Dimethylthiomorpholin-4-yl)propyl](methyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,2-Dimethylthiomorpholin-4-yl)propylamine: is an organic compound that features a thiomorpholine ring substituted with a dimethyl group and a propylamine chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2-Dimethylthiomorpholin-4-yl)propylamine typically involves the reaction of thiomorpholine derivatives with appropriate alkylating agents. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as sodium hydride or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The process might include steps such as distillation and crystallization to purify the final product. The use of automated systems ensures consistency and scalability in production.
化学反应分析
Types of Reactions:
Oxidation: 3-(2,2-Dimethylthiomorpholin-4-yl)propylamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. The major products of these reactions are sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, potassium carbonate, dichloromethane.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halides, alkoxides.
科学研究应用
Chemistry: In chemistry, 3-(2,2-Dimethylthiomorpholin-4-yl)propylamine is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and antiviral properties. It is also used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: In medicine, 3-(2,2-Dimethylthiomorpholin-4-yl)propylamine is explored for its potential therapeutic applications, such as in the development of new drugs for treating infections and other diseases.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
相似化合物的比较
Similar Compounds:
N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base in organic synthesis.
GPR35 Agonist, Compound 10: A compound that binds to GPR35 receptors and is used in cell signaling studies.
3-Benzyl-5-Bromo-N-(2-Chloro-4-Nitrophenyl)-2-Hydroxybenzamide: A compound used in early discovery research.
Uniqueness: 3-(2,2-Dimethylthiomorpholin-4-yl)propylamine stands out due to its unique thiomorpholine ring structure, which imparts distinct chemical and biological properties
属性
分子式 |
C10H22N2S |
|---|---|
分子量 |
202.36 g/mol |
IUPAC 名称 |
3-(2,2-dimethylthiomorpholin-4-yl)-N-methylpropan-1-amine |
InChI |
InChI=1S/C10H22N2S/c1-10(2)9-12(7-8-13-10)6-4-5-11-3/h11H,4-9H2,1-3H3 |
InChI 键 |
ABWSFNUVXGVEHW-UHFFFAOYSA-N |
规范 SMILES |
CC1(CN(CCS1)CCCNC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-(Bromomethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B12859658.png)
![Ferrocene, 1-[bis[4-(trifluoromethyl)phenyl]phosphino]-2-[(1R)-1-(dimethylamino)ethyl]-, (1R)-](/img/structure/B12859663.png)

![1,5-Diazabicyclo[4.3.0]nonene-5-tetraphenylborate](/img/structure/B12859676.png)
